molecular formula C18H16ClN3O B2794071 1-(4-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 876712-74-2

1-(4-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2794071
CAS No.: 876712-74-2
M. Wt: 325.8
InChI Key: GMIQJTVOQDDIIM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-21-16-5-3-2-4-15(16)20-18(21)12-10-17(23)22(11-12)14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIQJTVOQDDIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible route could include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reaction: The benzimidazole derivative can then be reacted with 4-chlorobenzyl chloride in the presence of a base to introduce the 4-chlorophenyl group.

    Formation of Pyrrolidin-2-one Ring: The final step may involve cyclization with a suitable reagent to form the pyrrolidin-2-one ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole or chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a pyrrolidinone core substituted with a chlorophenyl group and a benzodiazole moiety. The molecular formula is C15H14ClN3OC_{15}H_{14}ClN_{3}O with a molecular weight of approximately 283.74 g/mol. Its unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of derivatives related to 1-(4-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of pyrrolidinones have shown Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like cefotaxime, suggesting their potential as effective antimicrobial agents .

Anticancer Properties

The compound's analogs have been investigated for anticancer activity. Studies demonstrate that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents. The mechanism often involves the modulation of cellular pathways associated with cancer cell survival and proliferation .

Neurological Applications

Research has also pointed to the potential of this compound in treating central nervous system disorders. Its structural similarity to known neuroactive compounds suggests it may function as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in the treatment of conditions such as depression and anxiety .

In Vivo and In Vitro Studies

Numerous in vitro studies have been conducted to evaluate the biological activity of this compound and its derivatives. These studies typically involve assessing cytotoxicity against various cell lines and evaluating the compound's ability to inhibit specific enzymes or pathways involved in disease processes .

Case Studies

A notable case study involved the synthesis of novel pyrrolidinone derivatives that demonstrated enhanced antibacterial activity compared to existing treatments. These compounds were synthesized using microwave-assisted techniques, which improved yield and reduced reaction time, showcasing an efficient method for developing new antimicrobial agents .

Industrial Applications

Beyond medicinal uses, this compound may find applications in various industrial sectors:

  • Pharmaceutical Development : The compound's unique structure makes it a candidate for further modifications aimed at enhancing efficacy and reducing side effects in drug formulations.
  • Agricultural Chemicals : Given its antimicrobial properties, there is potential for development as a biopesticide or fungicide in agriculture.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one: Similar structure but without the methyl group.

    1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)piperidin-2-one: Similar structure but with a piperidine ring instead of pyrrolidin-2-one.

Uniqueness

1-(4-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

1-(4-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (commonly referred to as compound A) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, highlighting relevant studies, case analyses, and synthesized data.

  • Chemical Formula : C14H12ClN3O
  • Molecular Weight : 257.72 g/mol
  • IUPAC Name : this compound
  • CAS Number : 109635-38-3

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, a study synthesized derivatives of piperidine and evaluated their antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis. The results showed moderate to strong antibacterial activity, suggesting that compound A may possess similar properties due to its structural components related to piperidine derivatives .

Enzyme Inhibition

Enzyme inhibition is critical in pharmacology, particularly for compounds targeting acetylcholinesterase (AChE) and urease. The synthesized derivatives demonstrated significant AChE inhibition with IC50 values indicating high potency. This suggests that compound A could also act as an effective AChE inhibitor, which is valuable in treating conditions like Alzheimer's disease .

Neuroprotective Effects

A related compound was studied for its neuroprotective effects against neuroinflammation induced by lipopolysaccharides (LPS). The findings indicated that this compound inhibited the production of pro-inflammatory cytokines and reduced neuronal damage in vitro. Such mechanisms may be extrapolated to hypothesize the neuroprotective potential of compound A, especially in conditions characterized by neuroinflammation like Parkinson's disease .

Pharmacological Profiles

The pharmacological profiles of compounds similar to A have shown promise in treating various conditions:

  • Antidepressant Activity : Compounds with benzodiazole moieties have been linked to antidepressant effects, which could be relevant for compound A.
  • Antidiabetic Properties : Some derivatives have exhibited hypoglycemic effects, suggesting potential applications in diabetes management .

Data Summary Table

Activity TypeObservationsReference
AntimicrobialModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionStrong AChE inhibition with significant IC50 values
NeuroprotectiveInhibition of inflammatory markers in neuroinflammation models
AntidepressantPotential antidepressant effects noted in related compounds
AntidiabeticHypoglycemic activity observed in some derivatives

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